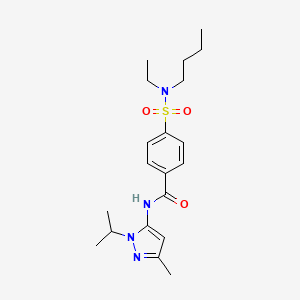
4-(N-butyl-N-ethylsulfamoyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(N-butyl-N-ethylsulfamoyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide is a useful research compound. Its molecular formula is C20H30N4O3S and its molecular weight is 406.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-(N-butyl-N-ethylsulfamoyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide is a synthetic compound with potential therapeutic applications. Its complex structure suggests a multifaceted biological activity, particularly in the context of cancer therapy and other diseases. This article reviews the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C20H30N4O3S |
| Molecular Weight | 406.5 g/mol |
| CAS Number | 1172020-53-9 |
The biological activity of this compound is primarily linked to its interaction with various molecular targets involved in cell signaling pathways. Preliminary studies indicate that it may inhibit specific kinases and affect pathways related to cell proliferation and apoptosis.
Inhibition of Tumor Growth
Research has shown that compounds similar to this sulfonamide exhibit significant antitumor activity. For instance, studies on pyrazole derivatives reveal their potential as inhibitors of the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is crucial for tumor growth regulation .
Study 1: Antitumor Efficacy
In a study involving xenograft models, compounds with similar structures demonstrated a marked reduction in tumor size when administered at low doses. The study highlighted that the efficacy was dependent on the free-drug exposure levels, suggesting that optimizing drug delivery could enhance therapeutic outcomes .
Study 2: Structure-Activity Relationship (SAR)
A series of experiments focused on the SAR of pyrazole-based compounds indicated that modifications to the benzamide moiety could significantly enhance biological activity. Compounds with bulky substituents showed improved binding affinity to target proteins involved in cancer progression .
Biological Activity Data
The following table summarizes key findings from various studies related to the biological activity of compounds structurally similar to this compound:
Properties
IUPAC Name |
4-[butyl(ethyl)sulfamoyl]-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O3S/c1-6-8-13-23(7-2)28(26,27)18-11-9-17(10-12-18)20(25)21-19-14-16(5)22-24(19)15(3)4/h9-12,14-15H,6-8,13H2,1-5H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSPURGGQCZNFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=NN2C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














